

Application Notes and Protocols for Cell-Based Assays to Determine Albuvirtide Efficacy

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Compound of Interest

Compound Name: Albuvirtide

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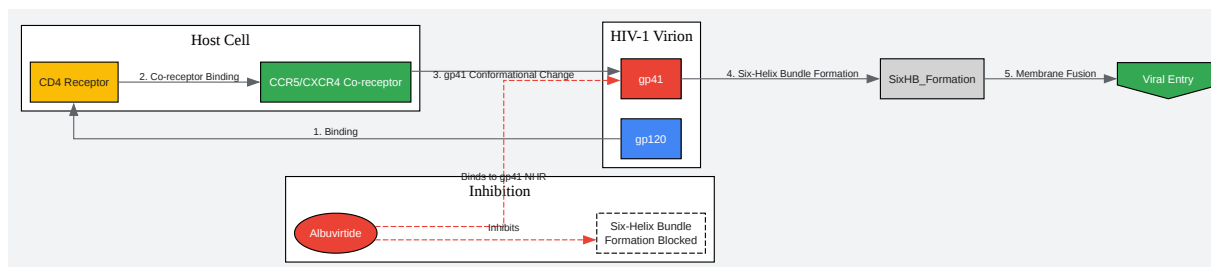
Introduction

Albuvirtide is a long-acting synthetic peptide HIV-1 fusion inhibitor. It functions by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This action effectively blocks HIV-1 from entering and infecting immune cells, such as CD4+ T cells.^[1] These application notes provide detailed protocols for robust cell-based assays to evaluate the in vitro efficacy of **Albuvirtide**. The described assays are critical for preclinical and clinical assessment of **Albuvirtide** and other HIV-1 entry inhibitors.

Mechanism of Action: HIV-1 gp41-Mediated Fusion and Inhibition by Albuvirtide

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. Co-receptor binding induces further conformational changes in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 interact to form a six-helix bundle (6-HB), a stable structure that brings the viral and cellular membranes into close proximity, leading to membrane fusion and release of the viral capsid into the cytoplasm.

Albuvirtide targets the gp41 NHR, preventing its interaction with the CHR. By blocking the formation of the six-helix bundle, **Albuvirtide** halts the fusion process, thus inhibiting viral entry.



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HIV-1 entry pathway and mechanism of **Albuvirtide** inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **Albuvirtide** against various HIV-1 subtypes and the clinical efficacy observed in the TALENT study.

Table 1: In Vitro Anti-HIV-1 Activity of **Albuvirtide**

HIV-1				
Subtype/Isolate	Assay Type	Cell Line	IC50 (nmol/L)	Reference
Subtype B	Pseudovirus	TZM-bl	0.5 - 5.0	[2]
28 Clinical Isolates (China)	Pseudovirus	TZM-bl	1.3 - 18.1	[2]
Various Primary Isolates	Peripheral Blood Mononuclear Cells	PBMC	6.4 - 65.3	[3]
T20-Resistant Strains	Pseudovirus	MT-4	19.4 - 28.1	[3]
Integrase Inhibitor-Resistant Strains	Pseudovirus	MT-4	20.2 - 22.3	[3]

Table 2: Clinical Efficacy of **Albuvirtide** from the TALENT Study (Week 48)

Efficacy Endpoint	Albuvirtide + LPV/r Group	NRTI + LPV/r Group
Patients with HIV-1 RNA <50 copies/mL	80.4%	66.0%
Median Change in CD4+ T-cell count from baseline	+120.5 cells/ μ L	+150.3 cells/ μ L

LPV/r: Lopinavir/ritonavir; NRTI: Nucleoside Reverse Transcriptase Inhibitor. Data from the interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study.[2][4]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus-Based Neutralization Assay

This assay measures the ability of **Albuvirtide** to inhibit the entry of HIV-1 Env-pseudotyped viruses into target cells that express a luciferase reporter gene.

Materials:

- HEK293T cells
- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
- Transfection reagent (e.g., FuGENE 6)
- 96-well cell culture plates (white, solid-bottom for luminescence reading)
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

Procedure:

Part A: Production of HIV-1 Env-Pseudotyped Viruses[5][6][7]

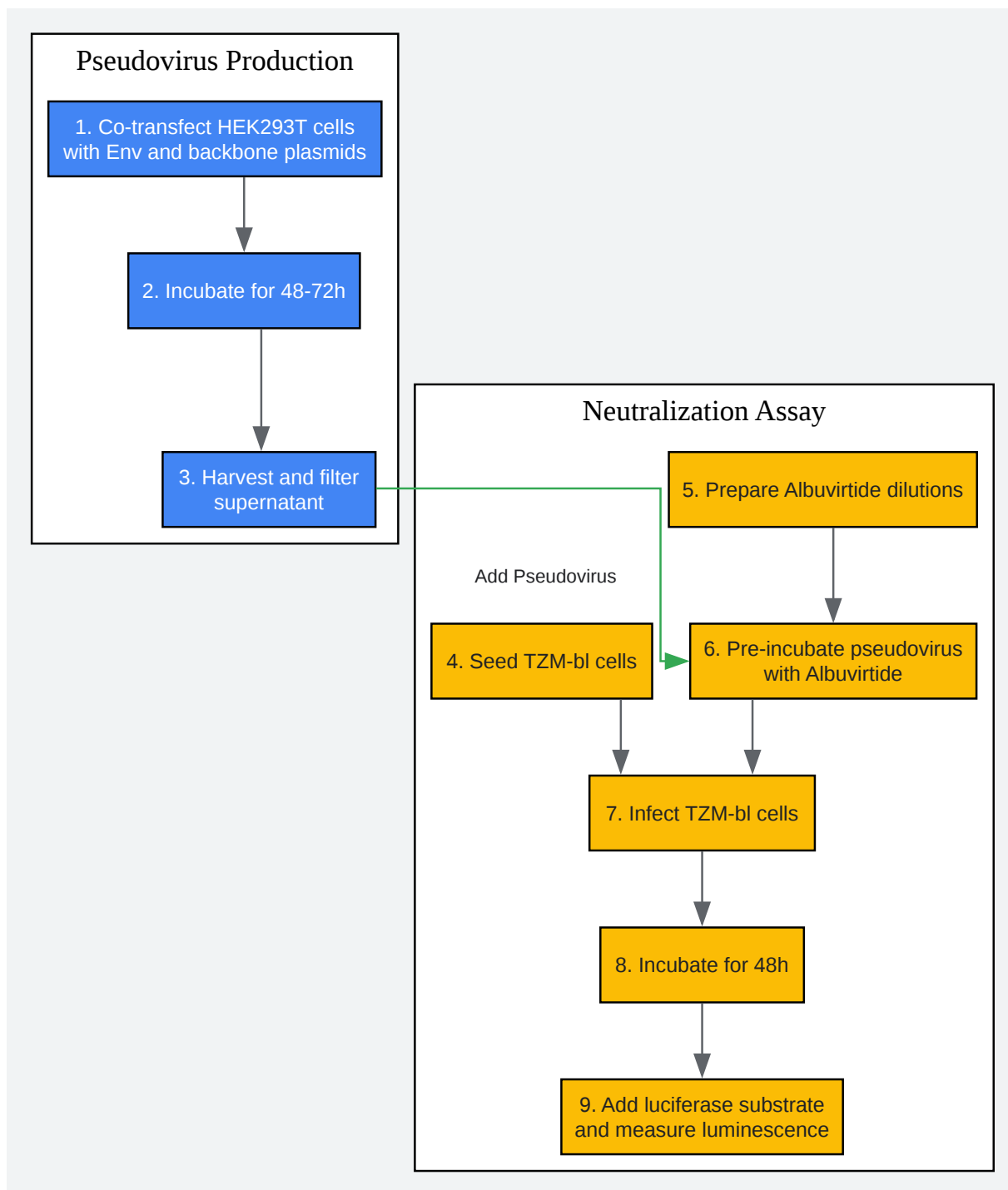
- Cell Seeding: Seed HEK293T cells in T-75 flasks at a density that will result in 50-80% confluency on the day of transfection.
- Plasmid DNA Preparation: Prepare a mixture of the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid.
- Transfection:
 - Prepare transfection complexes by mixing the plasmid DNA with the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

- Incubate the mixture at room temperature for 30 minutes to allow complex formation.
- Add the transfection complexes dropwise to the HEK293T cells.
- Incubation: Incubate the transfected cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Harvesting Pseudovirus:
 - Collect the cell culture supernatant containing the pseudoviruses.
 - Clarify the supernatant by centrifugation to remove cell debris.
 - Filter the supernatant through a 0.45 µm filter.
 - Aliquot and store the pseudovirus at -80°C.

Part B: Neutralization Assay[7][8][9]

- Target Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1×10^4 cells per well in 100 µL of growth medium. Incubate overnight.
- Compound Dilution: Prepare serial dilutions of **Albuvirtide** in growth medium.
- Neutralization Reaction:
 - In a separate 96-well plate, mix 50 µL of the diluted **Albuvirtide** with 50 µL of a pre-titered amount of HIV-1 pseudovirus.
 - Include virus control wells (virus + medium) and cell control wells (medium only).
 - Incubate the plate for 1 hour at 37°C.
- Infection:
 - Remove the medium from the TZM-bl cells.
 - Transfer 100 µL of the **Albuvirtide**-virus mixture to the corresponding wells of the TZM-bl cell plate.

- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Remove 150 µL of the culture medium from each well.
 - Add 100 µL of luciferase assay reagent to each well.
 - Incubate for 2 minutes at room temperature to allow for cell lysis.
 - Transfer 150 µL of the lysate to a 96-well black plate.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percent neutralization for each **Albuvirtide** concentration relative to the virus control.
 - Determine the IC₅₀ value (the concentration at which 50% of viral entry is inhibited) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).



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Workflow for the HIV-1 pseudovirus neutralization assay.

Protocol 2: Cell-Cell Fusion Assay

This assay measures the ability of **Albuvirtide** to block HIV-1 Env-mediated fusion between two different cell lines.

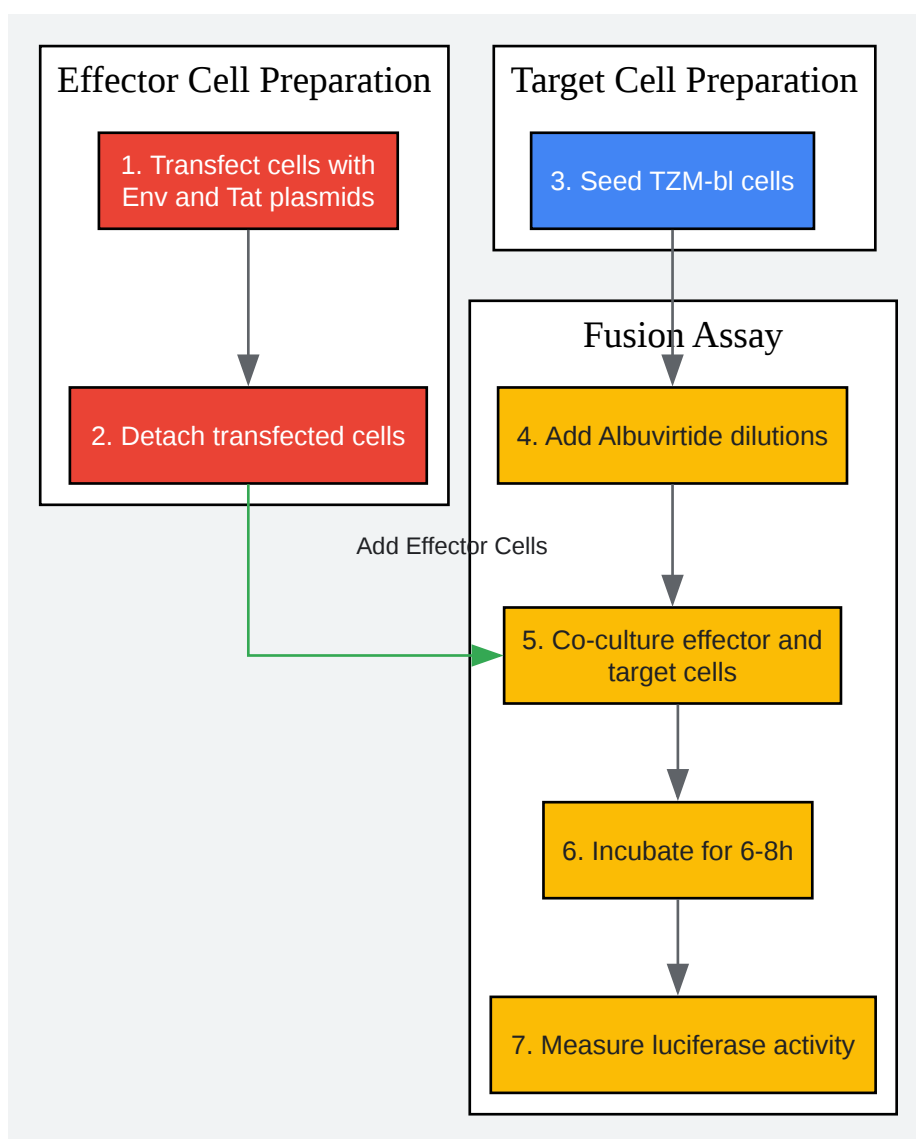
Materials:

- Effector cells: A cell line that can be transfected to express HIV-1 Env and Tat (e.g., HeLa or HEK293T cells).
- Target cells: TZM-bl cells.
- Growth medium (as in Protocol 1).
- Plasmids: Env-expressing plasmid and a Tat-expressing plasmid.
- Transfection reagent.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.

Procedure:[\[10\]](#)[\[11\]](#)

- Effector Cell Preparation:
 - Transfect the effector cells with the Env-expressing and Tat-expressing plasmids as described in Protocol 1, Part A.
 - After 24-48 hours of incubation, detach the cells using a non-enzymatic cell dissociation solution.
- Target Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well and incubate overnight.
- Compound Addition: Add serial dilutions of **Albuvirtide** to the wells containing the TZM-bl cells.

- Co-culture: Add the transfected effector cells to the wells containing the target cells and **Albuvirtide** at a 1:1 ratio (e.g., 1×10^4 effector cells per well).
- Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell-cell fusion.
- Luciferase Assay and Data Analysis: Follow steps 6-8 from Protocol 1, Part B to measure luciferase activity and determine the IC₅₀ of **Albuvirtide** for inhibiting cell-cell fusion.



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